molecular formula C6H7N3OS B13274757 N'-Hydroxy-2-sulfanylpyridine-4-carboximidamide

N'-Hydroxy-2-sulfanylpyridine-4-carboximidamide

Cat. No.: B13274757
M. Wt: 169.21 g/mol
InChI Key: LRBMQWFGPJHWQM-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-sulfanylpyridine-4-carboximidamide is a chemical compound with the molecular formula C₆H₇N₃OS and a molecular weight of 169.20 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-sulfanylpyridine-4-carboximidamide typically involves the reaction of pyridine derivatives with hydroxylamine and thiol compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-sulfanylpyridine-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

N’-Hydroxy-2-sulfanylpyridine-4-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-sulfanylpyridine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with other key residues. This interaction can disrupt normal cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Hydroxy-2-sulfanylpyridine-4-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and thiol groups allow for diverse chemical reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C6H7N3OS

Molecular Weight

169.21 g/mol

IUPAC Name

N'-hydroxy-2-sulfanylidene-1H-pyridine-4-carboximidamide

InChI

InChI=1S/C6H7N3OS/c7-6(9-10)4-1-2-8-5(11)3-4/h1-3,10H,(H2,7,9)(H,8,11)

InChI Key

LRBMQWFGPJHWQM-UHFFFAOYSA-N

Isomeric SMILES

C1=CNC(=S)C=C1/C(=N/O)/N

Canonical SMILES

C1=CNC(=S)C=C1C(=NO)N

Origin of Product

United States

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